6-Ethoxyquinoline-2,3-dicarboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 261.23 g/mol. This compound is categorized under quinoline derivatives and features two carboxylic acid functional groups at the 2 and 3 positions of the quinoline ring, along with an ethoxy group at the 6 position. Its CAS number is 948289-74-5. The structure of this compound contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
Research indicates that 6-Ethoxyquinoline-2,3-dicarboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has shown potential as an antimicrobial agent and may possess anti-inflammatory properties. The presence of the quinoline structure is often associated with various pharmacological activities, including anticancer effects and modulation of enzyme activity .
The synthesis of 6-Ethoxyquinoline-2,3-dicarboxylic acid typically involves multi-step organic reactions. Common methods include:
The potential applications of 6-Ethoxyquinoline-2,3-dicarboxylic acid span various fields:
Interaction studies involving 6-Ethoxyquinoline-2,3-dicarboxylic acid focus on its binding properties with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and therapeutic potential. For instance:
Several compounds share structural similarities with 6-Ethoxyquinoline-2,3-dicarboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methoxyquinoline-2,3-dicarboxylic acid | Contains a methoxy group instead of ethoxy | |
| 6-Ethylquinoline-2-carboxylic acid | Lacks one carboxyl group compared to the target | |
| 6-Methoxyquinoline-2-carboxylic acid | Similar structure but with methoxy substitution | |
| 2-Methylquinoline-3-carboxylic acid | Different substitution pattern on the quinoline ring |
The uniqueness of 6-Ethoxyquinoline-2,3-dicarboxylic acid lies in its specific ethoxy substitution and dual carboxyl groups, which may enhance its solubility and reactivity compared to other similar compounds .
6-Ethoxyquinoline-2,3-dicarboxylic acid represents a significant class of quinoline derivatives characterized by its unique molecular architecture and conformational properties [2]. The compound features a quinoline core with an ethoxy substituent at the 6-position and two carboxylic acid groups at positions 2 and 3 [2] [3]. This distinctive arrangement contributes to its structural complexity and influences its crystallographic parameters [14].
X-ray crystallographic studies of 6-ethoxyquinoline-2,3-dicarboxylic acid reveal that it typically crystallizes in monoclinic or triclinic crystal systems, with common space groups including P21/c, P-1, or P21/n, which are frequently observed in quinoline derivatives [19] [27]. The unit cell dimensions generally fall within the ranges of a = 7-10 Å, b = 10-15 Å, c = 7-15 Å, with β angles between 90-120°, accommodating 2-4 molecules per unit cell [19] [27]. The calculated density typically ranges from 1.3-1.6 g/cm³, consistent with other quinoline dicarboxylic acid derivatives [27].
The molecular structure of 6-ethoxyquinoline-2,3-dicarboxylic acid exhibits several key conformational features:
| Bond/Angle | Typical Range |
|---|---|
| C-N (quinoline ring) | 1.32-1.38 Å |
| C-C (quinoline ring) | 1.36-1.42 Å |
| C-O (carboxylic acid) | 1.30-1.34 Å |
| C=O (carboxylic acid) | 1.20-1.23 Å |
| C-O (ethoxy group) | 1.36-1.43 Å |
| C-C-N angle (quinoline) | 117-123° |
| O-C-O angle (carboxylic acid) | 120-126° |
| Dihedral angle (carboxylic acid - quinoline plane) | 0-30° (for 2-position), 0-90° (for 3-position) |
The quinoline ring system maintains planarity with minimal deviation, while the carboxylic acid groups at positions 2 and 3 adopt different orientations relative to the quinoline plane [15] [16]. The carboxylic acid at position 2 typically exhibits a smaller dihedral angle (0-30°) with respect to the quinoline plane, whereas the carboxylic acid at position 3 can rotate more freely, showing dihedral angles ranging from 0° to 90° [15] [19]. This conformational flexibility is crucial for the compound's ability to participate in various intermolecular interactions in the solid state [16].
The ethoxy substituent at position 6 extends outward from the quinoline plane with a C-O-C-C torsion angle that typically falls between 60° and 180°, depending on crystal packing forces [24]. This substituent can adopt different conformations to optimize packing efficiency and intermolecular interactions within the crystal lattice [24] [20].
6-Ethoxyquinoline-2,3-dicarboxylic acid exhibits complex tautomeric behavior due to the presence of multiple functional groups capable of proton transfer [9] [10]. The compound can exist in several tautomeric forms, primarily differentiated by the protonation state of the carboxylic acid groups and the quinoline nitrogen [9] [29].
The main tautomeric forms of 6-ethoxyquinoline-2,3-dicarboxylic acid include:
| Tautomeric Form | Description |
|---|---|
| Carboxylic acid form | Both carboxylic acid groups in protonated form (-COOH) |
| Carboxylate-zwitterionic form | One carboxylic acid deprotonated with protonated quinoline nitrogen |
| Lactone form (potential) | Cyclized form with intramolecular esterification between adjacent carboxylic groups |
The carboxylic acid form predominates in non-polar environments, while the zwitterionic form becomes more prevalent in polar solvents that can stabilize the charged species [29] [36]. The equilibrium between these tautomeric forms is influenced by several factors, including solvent polarity, temperature, and pH [10] [29].
Resonance stabilization plays a crucial role in determining the relative stability of these tautomeric forms [11] [30]. In the carboxylic acid form, resonance delocalization occurs primarily within the quinoline ring system, with the nitrogen atom contributing its lone pair to the aromatic π-system [11]. The carboxylic acid groups at positions 2 and 3 participate in their own localized resonance, with electron density shifting between the carbonyl oxygen and hydroxyl group [11] [30].
In the zwitterionic form, additional resonance structures arise from the delocalization of the negative charge on the carboxylate group, which can be distributed across both oxygen atoms [36]. This enhanced resonance stabilization contributes to the stability of the zwitterionic form, particularly in polar environments that can stabilize the separated charges [29] [36].
The potential lactone form, though less common, would involve intramolecular cyclization between the adjacent carboxylic acid groups, resulting in a seven-membered ring [30]. This form would be stabilized by the release of strain and the formation of a more rigid structure, but would sacrifice the resonance stabilization provided by the free carboxylic acid groups [30] [36].
Computational studies on similar quinoline derivatives suggest that the energy differences between these tautomeric forms are relatively small, often less than 10 kcal/mol, allowing for dynamic equilibrium under ambient conditions [9] [29]. The presence of the ethoxy group at position 6 further influences this equilibrium through its electron-donating effect, which increases electron density in the quinoline ring and affects the acidity of the carboxylic acid groups [9] [10].
The solid-state structure of 6-ethoxyquinoline-2,3-dicarboxylic acid is characterized by an extensive network of intermolecular interactions that dictate its crystal packing arrangement and physical properties [18] [22]. These interactions include hydrogen bonding, π-π stacking, and various other non-covalent forces that collectively determine the three-dimensional architecture of the crystal [18] [25].
Hydrogen bonding represents the most significant intermolecular interaction in the solid-state structure of 6-ethoxyquinoline-2,3-dicarboxylic acid [22] [37]. The compound contains multiple hydrogen bond donors and acceptors, including the carboxylic acid groups and the quinoline nitrogen, which participate in various hydrogen bonding patterns [22] [32]:
| Hydrogen Bond Type | Typical Distance/Angle |
|---|---|
| Intermolecular O-H···O (carboxylic acid dimers) | O···O: 2.6-2.8 Å, O-H···O: 160-180° |
| Intermolecular O-H···N (carboxylic acid to quinoline N) | O···N: 2.5-2.7 Å, O-H···N: 150-170° |
| Intramolecular O-H···O (between adjacent carboxylic groups) | O···O: 2.4-2.6 Å, O-H···O: 130-160° |
| C-H···O interactions | C···O: 3.0-3.5 Å, C-H···O: 120-170° |
| Water-mediated hydrogen bonds (in hydrates) | O···O: 2.7-3.0 Å, O-H···O: 140-180° |
The carboxylic acid groups commonly form centrosymmetric dimers through paired O-H···O hydrogen bonds, creating an R₂²(8) ring motif that is frequently observed in carboxylic acid-containing compounds [22] [32]. This dimerization pattern is particularly prevalent for the carboxylic acid at position 3, which has greater conformational freedom to optimize hydrogen bonding geometry [19] [32].
The carboxylic acid at position 2 often engages in hydrogen bonding with the quinoline nitrogen of adjacent molecules, forming O-H···N interactions that contribute to the formation of extended chains or rings within the crystal structure [22] [38]. These interactions are typically stronger than the O-H···O interactions due to the greater basicity of the quinoline nitrogen [38].
π-π stacking interactions between the quinoline ring systems of adjacent molecules represent another important component of the intermolecular interaction network [16] [21]. These interactions typically occur with interplanar distances of 3.3-3.8 Å and can adopt parallel or offset geometries depending on the specific crystal packing arrangement [16] [25]. The presence of the ethoxy substituent at position 6 influences these π-π interactions by altering the electron density distribution within the quinoline ring and introducing steric constraints that affect molecular alignment [21] [25].
C-H···O interactions, though individually weaker than conventional hydrogen bonds, contribute significantly to the overall stability of the crystal structure due to their abundance [18] [24]. These interactions primarily involve the C-H groups of the quinoline ring and ethoxy substituent as donors, with the carbonyl oxygen atoms of the carboxylic acid groups serving as acceptors [18] [24].
The interplay between these various intermolecular interactions results in complex three-dimensional networks that determine the macroscopic properties of 6-ethoxyquinoline-2,3-dicarboxylic acid crystals [25] [37]. The specific packing arrangement can vary depending on crystallization conditions, potentially leading to polymorphism or the formation of solvates and hydrates with distinct intermolecular interaction patterns [32] [37].
In hydrated forms, water molecules can participate in the hydrogen bonding network, forming bridges between 6-ethoxyquinoline-2,3-dicarboxylic acid molecules and contributing to the stability of the crystal structure [22] [32]. These water-mediated interactions often result in more complex three-dimensional networks with enhanced structural integrity [32].
The Friedländer synthesis stands as one of the most versatile and widely employed methods for quinoline construction, offering multiple pathways for accessing 6-Ethoxyquinoline-2,3-dicarboxylic acid [1] [2]. This classical transformation involves the condensation and cyclodehydration of 2-amino aryl ketones with α-methylene carbonyl derivatives, providing a robust foundation for quinoline synthesis [3] [4].
The Friedländer annulation proceeds through two distinct mechanistic pathways that have been extensively studied [4]. The first mechanism involves a rate-limiting intermolecular aldol condensation between the 2-amino substituted carbonyl compound and the carbonyl partner, followed by elimination to form an unsaturated carbonyl intermediate and subsequent imine formation to yield the quinoline framework [4]. Alternatively, the reaction can proceed through initial Schiff base formation followed by aldol reaction and elimination [4].
Recent advances in Friedländer methodology have focused on catalyst optimization and reaction condition enhancement. The development of metal-free heterogeneous catalysts has shown particular promise, with graphitic carbon nitride functionalized with Brønsted acid sites (g-C₃N₄-CO-(CH₂)₃-SO₃H) demonstrating remarkable acceleration in quinoline formation [3]. This catalyst system achieves yields of 85-95% under mild reaction conditions, significantly surpassing previously reported catalysts [3].
Traditional acid catalysts including trifluoroacetic acid, toluenesulfonic acid, and iodine have been employed with success rates of 70-95% [1] [2]. However, modern approaches have expanded to include Lewis acid catalysis, with ceric ammonium nitrate (10 mole percent) enabling ambient temperature reactions with completion in 45 minutes [5]. This represents a significant improvement over classical high-temperature protocols that typically require 2-6 hours at 80-120°C [5].
Base-catalyzed variants utilize sodium hydroxide or potassium hydroxide, achieving yields of 65-90% under milder conditions (60-100°C for 1-4 hours) [2]. The choice between acid and base catalysis depends on substrate electronics and substitution patterns, with electron-donating groups favoring base-catalyzed conditions [3].
Microwave irradiation has revolutionized Friedländer synthesis, enabling rapid quinoline formation with reaction times reduced to 20-90 minutes while achieving yields of 75-98% [6]. The microwave-assisted approach offers several advantages including energy efficiency, reduced reaction times, and improved yield reproducibility [6]. Temperature control becomes critical in microwave protocols, typically operating at 100-150°C with careful monitoring to prevent overheating and decomposition [6].
The application of transition metal catalysis has opened new avenues for quinoline synthesis and functionalization, offering enhanced selectivity and novel reaction pathways not accessible through traditional methods [7] [8] [9].
Palladium catalysis has emerged as a powerful tool for quinoline synthesis, particularly through cascade reactions and C-H functionalization approaches [10] [11] [12]. The palladium-catalyzed cascade reaction of ortho-aminocinnamonitriles with arylhydrazines provides an efficient synthetic pathway with moderate to good yields (45-75%) [10]. This method involves sequential denitrogenative addition followed by intramolecular cyclization, offering a complementary strategy to traditional approaches [10].
Direct C-H functionalization using palladium catalysts enables site-selective quinoline modification beyond the traditional C2 position [7] [8]. These transformations provide efficient methods for rapidly obtaining substituted quinolines through direct activation of aromatic C-H bonds [7]. The palladium-catalyzed synthesis from 2-amino aromatic ketones and alkynes represents a one-pot method for polysubstituted quinoline preparation [12].
Copper catalysis offers economical alternatives to palladium-based systems while maintaining high efficiency [13] [14]. N-heterocyclic carbene copper complexes have demonstrated particular effectiveness in quinoline synthesis from 2-aminobenzyl alcohols and aryl ketones [13]. The IPrCuCl catalyst system operates at room temperature using dimethyl sulfoxide as an oxidant, achieving yields of 60-87% over 6 hours [13].
The copper-catalyzed tandem synthesis of quinoline-2-carboxylates represents another significant advancement, utilizing sequential intermolecular addition of alkynes onto imines followed by intramolecular ring closure [14]. This room-temperature protocol demonstrates the versatility of copper catalysis in quinoline construction [14].
Ruthenium catalysis provides alternative pathways for quinoline synthesis, particularly through oxidative cyclization reactions [15]. Second-generation Grubbs catalyst and analogues facilitate oxidative cyclization at 80°C with good yields [15]. Other transition metals including iron, cobalt, and nickel have also shown promise in quinoline synthesis, each offering unique reactivity patterns and selectivity profiles [16].
The choice of solvent plays a crucial role in quinoline synthesis, particularly when introducing carboxylic acid functionalities. Solvent selection affects reaction rates, yields, selectivity, and product isolation [17] [6] [18].
Traditional quinoline syntheses often require high-boiling solvents to achieve the elevated temperatures necessary for cyclization [17]. Diphenyl ether (boiling point 259°C) and mineral oil (boiling point >275°C) have been extensively used, though their inconvenient physical properties limit practical applications [17]. The 1,2,4-trichlorobenzene (boiling point 214°C) offers a compromise between performance and practicality [17].
Modern synthetic approaches emphasize environmentally benign solvents. Glycerol has emerged as an excellent green solvent for quinoline synthesis, achieving yields of 76-98% with short reaction times of 20-90 minutes [6]. Glycerol's high boiling point (290°C), low toxicity, and biodegradability make it an attractive alternative to traditional high-boiling solvents [6].
Water-based systems have shown promise for specific transformations, though yields can be variable (45-80%) depending on substrate solubility and reaction conditions [17]. Ethanol and methanol provide good performance (65-85% yields) while maintaining environmental compatibility [17].
Hexafluoro-2-propanol (HFIP) has demonstrated exceptional performance in certain quinoline syntheses, achieving yields of 85-95% with enhanced reaction rates [16]. The high ionizing power and hydrogen-bond donating ability of HFIP facilitate unique reaction pathways not accessible in conventional solvents [16].
Dimethylformamide and dimethyl sulfoxide represent versatile polar aprotic solvents that achieve good yields (70-90% and 75-87%, respectively) while maintaining moderate environmental impact [17]. These solvents are particularly effective for reactions involving charged intermediates or requiring high dielectric constants [17].
The relationship between solvent properties and reaction outcomes involves multiple factors including polarity index, boiling point, and hydrogen bonding capacity. High-polarity solvents (polarity index >7) generally favor quinoline formation through stabilization of charged intermediates, while lower-polarity solvents may require elevated temperatures or extended reaction times [17].
Reaction rate optimization shows that fast kinetics are typically observed in glycerol, methanol, dimethyl sulfoxide, and hexafluoro-2-propanol, while toluene and diphenyl ether exhibit slower reaction rates requiring longer reaction times or higher temperatures [17].
The purification of quinoline dicarboxylic acids presents unique challenges due to their amphiphilic nature, thermal sensitivity, and tendency to form hydrates or solvates [19] [20] [21].
Crystallization from ethanol represents the most commonly employed purification method, achieving purities of 95-99% with recovery yields of 70-85% [20]. The process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation. Acetic acid crystallization offers an alternative approach, particularly suitable for carboxylic acid derivatives, achieving purities of 92-98% with recovery yields of 75-90% [20].
Hot water recrystallization provides an environmentally friendly option for water-soluble derivatives, though purities are generally lower (88-95%) with recovery yields of 65-80% [20]. The method requires careful pH control to prevent decomposition or salt formation [20].
Column chromatography offers the highest flexibility for quinoline derivative purification, achieving purities of 90-99% across all quinoline types [20]. However, recovery yields are typically lower (60-80%) due to column losses and the need for multiple fractions [20]. Preparative high-performance liquid chromatography provides the highest purity (98-99.5%) with excellent recovery yields (85-95%), though at significantly higher cost [20].
Vacuum distillation proves highly effective for quinoline derivatives with appropriate volatility, achieving purities of 95-99% with excellent recovery yields of 80-95% [19]. The method requires careful temperature control to prevent thermal decomposition of carboxylic acid groups [19].
Sublimation offers another high-purity option (95-99%) for crystalline compounds, though recovery yields are moderate (60-80%) due to incomplete sublimation and potential decomposition [19]. Steam distillation provides a gentle alternative for volatile quinolines, achieving purities of 90-95% with recovery yields of 75-90% [19].
Nuclear magnetic resonance spectroscopy serves as the primary structural characterization tool for quinoline derivatives [22] [23]. Proton NMR reveals characteristic aromatic signals at δ 7.5-9.0 ppm, with the quinoline H-2 proton typically appearing at δ 8.5-9.0 ppm [22] [23]. Carboxylic acid protons resonate at δ 12-14 ppm, providing definitive evidence for carboxyl group presence [22] [23].
Carbon-13 NMR spectroscopy confirms the carbon framework, with quinoline carbons appearing at δ 150-160 ppm and carboxyl carbons at δ 170-180 ppm [22] [23]. The technique provides unambiguous structural confirmation and enables monitoring of synthetic intermediates [22] [23].
Infrared spectroscopy identifies key functional groups through characteristic absorptions. Carboxylic acid groups exhibit strong C=O stretching at 1700-1720 cm⁻¹ and broad O-H stretching at 2500-3000 cm⁻¹ [22]. Quinoline aromatic systems show characteristic absorptions at 1590-1620 cm⁻¹ [22].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of quinoline dicarboxylic acids. The molecular ion peak confirms structural assignment, while characteristic fragmentation includes loss of carboxyl groups (-45 Da for COOH loss) [22].
The amphoteric nature of quinoline dicarboxylic acids creates unique analytical challenges. pH-dependent solubility affects chromatographic behavior and requires careful method development [24]. Thermal stability assessment becomes critical during purification, as prolonged heating can lead to decarboxylation or other degradation pathways [20].
Elemental analysis provides composition verification, with 6-ethoxyquinoline-2,3-dicarboxylic acid theoretically containing 59.77% carbon, 4.24% hydrogen, and 5.36% nitrogen [22]. Accurate analysis requires complete sample drying to remove water and solvents that can affect composition values [22].
X-ray crystallography offers definitive structural confirmation when suitable crystals can be obtained, providing bond lengths, angles, and crystal packing information [22]. However, crystal formation can be challenging for quinoline dicarboxylic acids due to their tendency to form hydrates or exhibit polymorphism [25].